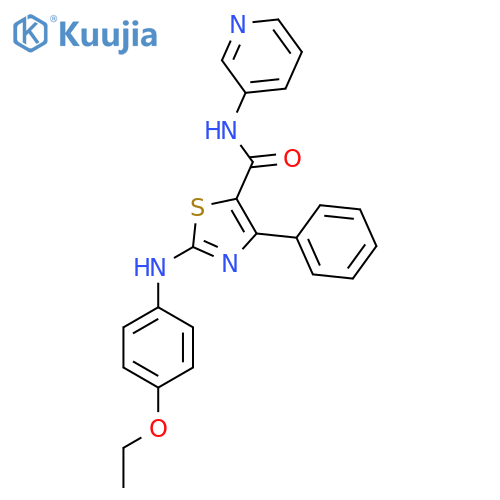Cas no 307513-67-3 (2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide)

307513-67-3 structure
商品名:2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- 2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- F0745-1009
- 307513-67-3
- 2-[(4-ethoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- SR-01000008875-1
- AKOS001017384
- Oprea1_213919
- 2-(4-ethoxyanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide
- 2-((4-ethoxyphenyl)amino)-4-phenyl-N-(pyridin-3-yl)thiazole-5-carboxamide
- SR-01000008875
- Z48861634
- AB01312862-01
- NCGC00318865-01
-
- インチ: 1S/C23H20N4O2S/c1-2-29-19-12-10-17(11-13-19)26-23-27-20(16-7-4-3-5-8-16)21(30-23)22(28)25-18-9-6-14-24-15-18/h3-15H,2H2,1H3,(H,25,28)(H,26,27)
- InChIKey: MYTRDUHSZZERGM-UHFFFAOYSA-N
- ほほえんだ: S1C(=NC(C2C=CC=CC=2)=C1C(NC1C=NC=CC=1)=O)NC1C=CC(=CC=1)OCC
計算された属性
- せいみつぶんしりょう: 416.13069707g/mol
- どういたいしつりょう: 416.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 7
- 複雑さ: 537
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.9
- トポロジー分子極性表面積: 104Ų
2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0745-1009-1mg |
2-[(4-ethoxyphenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide |
307513-67-3 | 90%+ | 1mg |
$54.0 | 2023-07-06 |
2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide 関連文献
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
-
Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
307513-67-3 (2-(4-ethoxyphenyl)amino-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide) 関連製品
- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)
- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
